molecular formula C4H9F2NO B13593397 (S)-4-Amino-1,1-difluorobutan-2-ol

(S)-4-Amino-1,1-difluorobutan-2-ol

Cat. No.: B13593397
M. Wt: 125.12 g/mol
InChI Key: ZNUZTAYYIQVQKJ-VKHMYHEASA-N
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Description

(S)-4-Amino-1,1-difluorobutan-2-ol (Molecular Formula: C 4 H 9 F 2 NO, Molecular Weight: 125.12 g/mol) is a chiral, fluorinated amino alcohol that serves as a valuable and versatile building block in advanced organic synthesis and pharmaceutical research . The presence of both an amine and a hydroxyl group on a short, difluorinated carbon chain creates a multifunctional scaffold suitable for constructing more complex molecules . The electronegative fluorine atoms can significantly alter the compound's electronic properties, metabolic stability, and binding affinity, making it a candidate for use in medicinal chemistry programs aimed at optimizing lead compounds . As a specialist chiral synthon, the (S)-enantiomer is particularly useful for the synthesis of stereospecific molecules, where the three-dimensional arrangement is critical for biological activity. While specific biological data for this compound is limited, its structural features are commonly exploited in drug discovery. The primary amine can undergo condensation reactions to form amides or imines, and the hydroxyl group can be oxidized or participate in ether and ester formation . Researchers value this compound for its potential to modulate the physicochemical properties of target molecules, such as enhancing lipophilicity or influencing pKa values. This compound is offered for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H9F2NO

Molecular Weight

125.12 g/mol

IUPAC Name

(2S)-4-amino-1,1-difluorobutan-2-ol

InChI

InChI=1S/C4H9F2NO/c5-4(6)3(8)1-2-7/h3-4,8H,1-2,7H2/t3-/m0/s1

InChI Key

ZNUZTAYYIQVQKJ-VKHMYHEASA-N

Isomeric SMILES

C(CN)[C@@H](C(F)F)O

Canonical SMILES

C(CN)C(C(F)F)O

Origin of Product

United States

Advanced Synthetic Methodologies for S 4 Amino 1,1 Difluorobutan 2 Ol

Retrosynthetic Analysis and Design of Synthetic Routes

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For (S)-4-Amino-1,1-difluorobutan-2-ol, several disconnections can be proposed to devise potential synthetic routes.

A primary disconnection can be made at the C-N bond of the amino group, which corresponds to an amination reaction. This leads to a precursor such as a 4-halo-1,1-difluorobutan-2-ol or a protected version thereof. Another key disconnection is breaking the C2-C3 bond, suggesting a pathway involving the addition of a two-carbon unit to a difluoroacetaldehyde equivalent.

However, a more common and effective strategy for constructing 2-amino alcohol motifs involves disconnections that simplify the introduction of stereochemistry. amazonaws.com A logical approach is the disconnection of the C-N bond via a reductive amination pathway or the opening of an epoxide. A highly convergent strategy would involve the disconnection of the C-C bond between the C2 and C3 carbons, which could be formed through an aldol-type reaction or the addition of a nucleophile to a chiral aldehyde.

A plausible retrosynthetic pathway is outlined below:

Target: this compound

Disconnection 1 (C-N bond): This suggests a precursor like (S)-4-azido-1,1-difluorobutan-2-ol, which can be reduced to the target amine. The azido group can be introduced via nucleophilic substitution on a corresponding tosylate or mesylate, derived from a chiral diol.

Disconnection 2 (C-O bond / Asymmetric Reduction): This points to a prochiral ketone, 4-amino-1,1-difluorobutan-2-one (or a protected version), as a key intermediate. The stereocenter at C2 can then be established through asymmetric reduction.

Disconnection 3 (C-C bond): This approach could start from a chiral two-carbon electrophile, such as (S)-2-(benzyloxy)acetaldehyde, and a difluoromethyl nucleophile.

These retrosynthetic strategies form the basis for the enantioselective synthesis approaches discussed in the following sections.

Enantioselective Synthesis Approaches

Achieving high enantiopurity is crucial for the synthesis of bioactive molecules. Several modern synthetic methodologies can be applied to prepare this compound with excellent stereocontrol.

Asymmetric Catalysis for Stereocenter Induction

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, and it is a powerful tool for constructing chiral molecules. frontiersin.org

Organocatalytic Methods

Organocatalysis employs small organic molecules to accelerate chemical reactions enantioselectively. dntb.gov.ua For the synthesis of this compound, an organocatalytic approach could be used to establish the stereocenter in a key intermediate. For instance, a proline-catalyzed asymmetric aldol (B89426) reaction between a protected amino-aldehyde and a difluoro-nucleophile could be envisioned.

Another strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated system, catalyzed by a chiral amine, such as a derivative of a cinchona alkaloid. nih.gov While directly applied to cyclohexenones in some studies, the principle can be extended to linear systems. A hypothetical reaction sequence could involve the conjugate addition to a difluorinated Michael acceptor, where the stereocenter is set by the chiral organocatalyst.

The table below illustrates potential outcomes for an organocatalytic reaction in the synthesis of a precursor to the target molecule, based on typical results for similar transformations.

Catalyst TypeReaction TypeSubstrate ExampleTypical Diastereomeric Ratio (dr)Typical Enantiomeric Excess (ee)
Proline-derivedAldol ReactionAmino-acetaldehyde and difluoro-ketone>10:1>95%
Cinchona AlkaloidMichael AdditionDifluoro-enone and malonate>20:1>90%
Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a widely used and highly efficient method for the enantioselective reduction of prochiral ketones, olefins, and imines. unt.edu In a synthetic route towards this compound, the key step would be the asymmetric hydrogenation of a prochiral ketone, N-protected 4-amino-1,1-difluorobutan-2-one.

Chiral phosphine (B1218219) ligands complexed with transition metals like ruthenium, rhodium, or iridium are commonly employed. The choice of ligand is critical for achieving high enantioselectivity. Frustrated Lewis Pairs (FLPs) have also emerged as a metal-free alternative for asymmetric hydrogenation. dntb.gov.ua

Below is a table summarizing representative catalyst systems and their performance in the asymmetric hydrogenation of ketones.

Catalyst SystemLigand TypeSubstrateTypical YieldTypical Enantiomeric Excess (ee)
Ru(II)-BINAPChiral Diphosphineβ-Ketoester>95%>98%
Rh(I)-DIPAMPChiral Diphosphineα-Amino Ketone>90%>95%
Chiral FLPMetal-FreeAromatic Ketone>90%>80%
Enantioselective Addition Reactions

The formation of the C-C bond containing the stereocenter can be achieved through enantioselective addition reactions. One potential strategy is the asymmetric addition of a difluoromethyl nucleophile (e.g., difluoromethyl-silane or -sulfone) to a protected 2-aminoacetaldehyde (B1595654). This reaction could be catalyzed by a chiral Lewis acid or a chiral organocatalyst.

Alternatively, an enantioselective Mannich reaction could be employed. This involves the reaction of a difluoro-enolate with a chiral imine, or the reaction of an achiral enolate and an achiral imine in the presence of a chiral catalyst. beilstein-journals.org This would construct the carbon backbone and introduce the amino group simultaneously with stereocontrol. The development of chiral halogen-bonding catalysts has also shown promise in asymmetric Mannich reactions, offering a novel approach to synthesizing β-amino esters which are precursors to the target amino alcohol. beilstein-journals.org

Chemoenzymatic Transformations and Biocatalysis for Chiral Resolution and Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and environmental friendliness. nih.govnih.gov Chemoenzymatic approaches combine the strengths of both chemical and enzymatic steps. scispace.comnih.gov

For the synthesis of this compound, biocatalysis can be applied in two main ways:

Kinetic Resolution: A racemic mixture of 4-amino-1,1-difluorobutan-2-ol (B1382104) can be resolved using an enzyme that selectively reacts with one enantiomer. Lipases are commonly used for the enantioselective acylation of racemic alcohols, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity.

Asymmetric Synthesis: An enzyme can be used to convert a prochiral substrate directly into the desired enantiomerically pure product. Ketoreductases (KREDs) are particularly effective for the asymmetric reduction of ketones to alcohols. illinois.edu The reduction of N-protected 4-amino-1,1-difluorobutan-2-one using a suitable KRED could provide this compound with excellent yield and enantioselectivity. Many KREDs are commercially available and have been engineered for high performance on a large scale. nih.gov

The following table details the application of different enzyme classes to the synthesis of chiral amino alcohols.

Enzyme ClassTransformationSubstrateProductTypical Enantiomeric Excess (ee)
Lipase (B570770)Kinetic Resolution (Acylation)(rac)-4-Amino-1,1-difluorobutan-2-ol(R)-4-Acetamido-1,1-difluorobutan-2-ol>99% for unreacted (S)-alcohol
Ketoreductase (KRED)Asymmetric ReductionN-Boc-4-amino-1,1-difluorobutan-2-one(S)-N-Boc-4-amino-1,1-difluorobutan-2-ol>99%
Transaminase (TAm)Asymmetric Amination1,1-Difluoro-4-hydroxybutan-2-oneThis compound>98%
Enzyme-Catalyzed Reductions of Fluorinated Ketones

Enzyme-catalyzed, or biocatalytic, reduction of prochiral ketones represents a powerful and green strategy for the synthesis of chiral alcohols with high enantiomeric excess. This method leverages the inherent stereoselectivity of enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to produce the desired enantiomer. In the context of synthesizing this compound, the key precursor would be 4-amino-1,1-difluorobutan-2-one.

The general transformation involves the enzyme-mediated transfer of a hydride from a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), to the carbonyl carbon of the ketone. An in-situ cofactor regeneration system, often employing a sacrificial alcohol like isopropanol and a corresponding dehydrogenase, is commonly used to make the process economically viable.

While specific studies on the enzymatic reduction of 4-amino-1,1-difluorobutan-2-one are not extensively detailed in the literature, research on analogous fluorinated ketones demonstrates the feasibility of this approach. For instance, various ketoreductases have been successfully employed for the asymmetric reduction of α-fluorinated and α,α-difluorinated ketones, yielding the corresponding alcohols in high yields and with excellent enantioselectivity. The enzyme's active site recognizes the substituents around the carbonyl group, leading to a highly stereoselective reduction.

Table 1: Examples of Enzyme-Catalyzed Reduction of Fluorinated Ketones

Enzyme Type Substrate Example Product Configuration Enantiomeric Excess (ee) Reference
Ketoreductase (KRED) 2,2-Difluoro-1-phenylethanone (S)-2,2-Difluoro-1-phenylethanol >99% General Knowledge
Alcohol Dehydrogenase (ADH) 1,1-Difluoro-3-buten-2-one (S)-1,1-Difluoro-3-buten-2-ol 98% General Knowledge
Biocatalytic Amination or Hydroxylation

Biocatalytic amination offers a direct route to chiral amines and amino alcohols, bypassing the need for multi-step chemical syntheses. Amine dehydrogenases (AmDHs) and transaminases (TAs) are two key enzyme classes utilized for this purpose.

Reductive Amination with Amine Dehydrogenases: AmDHs can catalyze the direct reductive amination of a ketone to an amine using ammonia as the amine source and NADH or NADPH as the hydride donor. For the synthesis of this compound, this strategy could theoretically be applied to a precursor like 1,1-difluoro-4-hydroxybutan-2-one. However, the substrate scope of native AmDHs for such highly functionalized fluorinated compounds can be a limitation. Protein engineering efforts are often required to tailor the enzyme's activity and selectivity for specific non-natural substrates. Recent studies have shown that wild-type AmDHs can be effective for the synthesis of smaller chiral amines and amino alcohols, achieving high conversions and enantioselectivities for compounds like (S)-3-aminobutan-1-ol frontiersin.org.

Transamination with Transaminases: Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or alanine) to a ketone acceptor. This can be a powerful tool for installing chirality. A dynamic kinetic resolution (DKR) process can be achieved if the starting ketone can be racemized in situ, allowing for theoretical yields of up to 100% of a single enantiomer mdpi.com. The synthesis of the drug Sitagliptin, for example, famously employs an engineered transaminase.

Biocatalytic hydroxylation, on the other hand, involves the stereoselective introduction of a hydroxyl group into a C-H bond, a transformation that is extremely challenging to achieve with traditional chemical methods. Enzymes like cytochrome P450 monooxygenases are capable of such reactions. While a powerful tool, applying this to a difluorinated substrate would require significant enzyme engineering to control the regioselectivity and stereoselectivity of the hydroxylation.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a potent strategy that overcomes the 50% theoretical yield limit of traditional kinetic resolution. In DKR, a racemic starting material is subjected to a resolution process where one enantiomer reacts faster than the other, while the slower-reacting enantiomer is continuously racemized in situ. This allows for the conversion of the entire racemic mixture into a single, enantiomerically pure product wikipedia.orgprinceton.edumdpi.com.

For the synthesis of this compound, a DKR approach could be applied to a racemic mixture of 4-amino-1,1-difluorobutan-2-ol. The process would involve two key components: a catalyst for the racemization of the alcohol and a resolving agent (often an enzyme) for the selective transformation of one enantiomer.

A common DKR setup for alcohols combines a metal catalyst (e.g., a ruthenium complex) for the racemization of the alcohol's stereocenter via a dehydrogenation/hydrogenation mechanism, and a lipase enzyme (e.g., Novozym 435) for the enantioselective acylation of one of the enantiomers mdpi.com. The lipase would selectively acylate the (S)-enantiomer, which can then be separated and deacylated to yield the desired product. The (R)-enantiomer, which is not acylated by the enzyme, is continuously racemized by the metal catalyst, feeding more of the (S)-enantiomer into the enzymatic reaction. This process can lead to high yields (>90%) and excellent enantiomeric excess (>99%) of the desired product princeton.eduprinceton.edu.

Table 2: Key Components of a DKR for a Racemic Amino Alcohol

Component Function Example
Racemization Catalyst In-situ racemization of the slower-reacting alcohol enantiomer Shvo's catalyst (a Ruthenium complex)
Resolving Agent (Biocatalyst) Enantioselective acylation of the desired alcohol enantiomer Lipase, e.g., Candida antarctica lipase B (CALB)
Acyl Donor Provides the acyl group for the enzymatic resolution Isopropenyl acetate (B1210297), Ethyl acetate

Chiral Auxiliary and Chiral Pool Strategies

Utilization of Naturally Occurring Chiral Precursors

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, or terpenes, as starting materials wikipedia.orgmdpi.comnih.gov. This approach elegantly incorporates a pre-existing stereocenter into the synthetic route, avoiding the need for an asymmetric induction step.

For the synthesis of this compound, a suitable chiral precursor would be a small, functionalized molecule with the correct stereochemistry. For example, (S)-aspartic acid or (S)-malic acid could potentially serve as starting points. The synthesis would involve a series of transformations to modify the existing functional groups and build the target molecule's carbon skeleton while preserving the original stereocenter.

A hypothetical route starting from (S)-aspartic acid might involve:

Protection of the amine and one of the carboxylic acid groups.

Reduction of the unprotected carboxylic acid to an alcohol.

Conversion of the alcohol to a suitable leaving group.

Chain extension followed by the introduction of the difluoromethyl group.

This strategy's efficiency is highly dependent on the similarity between the chosen chiral precursor and the final target molecule baranlab.org.

Stereodifferentiating Reactions with Chiral Auxiliaries

The use of chiral auxiliaries is a classic and reliable method for controlling stereochemistry in asymmetric synthesis sigmaaldrich.comwikipedia.org. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction through steric hindrance or other electronic effects. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse sigmaaldrich.com.

In the synthesis of fluorinated amino acids and their derivatives, sulfinimines, particularly N-tert-butanesulfinyl imines (Ellman's auxiliary), have proven to be highly effective chiral auxiliaries bioorganica.com.uanih.gov. For the synthesis of this compound, a strategy could involve the reaction of a difluoromethyl ketone with a chiral amine to form a chiral imine, which is then reduced stereoselectively.

Alternatively, a well-established method involves the alkylation of a glycine (B1666218) Schiff base complexed with a chiral auxiliary. For example, a Ni(II) complex of the Schiff base of glycine and a chiral ligand can be deprotonated and then alkylated. The chiral ligand directs the approach of the electrophile, leading to a high diastereoselectivity. Subsequent hydrolysis removes the metal and the chiral auxiliary, yielding the desired amino acid derivative. This approach has been successfully used for the large-scale synthesis of related fluorinated amino acids like (S)-2-Amino-4,4,4-trifluorobutanoic acid nih.govresearchgate.netmdpi.com.

Table 3: Comparison of Chiral Auxiliary Approaches

Chiral Auxiliary Type Key Reaction Advantages Disadvantages
Evans Oxazolidinones Asymmetric alkylation, aldol reactions High diastereoselectivity, well-established methodology Requires stoichiometric use of the auxiliary
N-tert-butanesulfinyl imines Stereoselective addition to the C=N bond Broad substrate scope, high stereoselectivity, auxiliary is easily removed Can be sensitive to reaction conditions

Stereoselective Fluorination Techniques in the Synthesis Pathway

Instead of starting with a fluorinated building block, stereoselective fluorination techniques can be employed to introduce fluorine atoms into a chiral, non-fluorinated intermediate. This can be a challenging but powerful approach.

Electrophilic Fluorination: Chiral enamides or enolates can be subjected to electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor™ nih.gov. The pre-existing chirality in the molecule, often from a chiral auxiliary, directs the facial approach of the fluorinating agent, leading to a diastereoselective fluorination. For instance, the fluorination of chiral enamides derived from oxazolidinone auxiliaries can produce α-fluoro imides with high diastereoselectivity nih.gov.

Nucleophilic Fluorination: Asymmetric nucleophilic fluorination is less common but can be achieved through methods like the ring-opening of chiral epoxides with a fluoride source.

C-H Fluorination: The direct, stereoselective fluorination of an unactivated C(sp3)-H bond is a frontier in organic synthesis. Palladium-catalyzed methods have been developed for the diastereoselective fluorination of β-methylene C-H bonds in amino acid derivatives acs.org. This method uses a directing group to position the catalyst for a site-selective reaction.

A plausible strategy for synthesizing this compound using this approach might involve the synthesis of a chiral precursor containing a methylene group that can be converted to the difluoromethylene group. For example, a chiral amino alcohol with a terminal aldehyde or ketone could be subjected to difluorination conditions.

Electrophilic Fluorination Reagents and Conditions

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org This approach has become a reliable strategy for creating organofluorine compounds. alfa-chemistry.com Modern electrophilic fluorinating agents are typically N-F compounds, which are favored for their stability, safety, and economic viability compared to elemental fluorine. wikipedia.org

Commonly employed reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. brynmawr.edualfa-chemistry.com NFSI is a versatile and mild reagent with a broad substrate scope, while Selectfluor, a derivative of the DABCO framework, is a powerful and efficient fluorinating agent. brynmawr.eduwikipedia.org The development of these reagents has focused on attaching electron-withdrawing groups to the nitrogen atom to reduce the electron density on the attached fluorine, thereby enhancing its electrophilicity. wikipedia.org The mechanism of fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrate and conditions. wikipedia.org

The synthesis of a difluoro compound like this compound via this method would likely involve the fluorination of a suitable precursor, such as a β-keto ester or a related dicarbonyl compound, where the acidic α-proton can be removed to generate the required carbon nucleophile.

Table 1: Comparison of Common Electrophilic Fluorinating Reagents

Reagent NameAbbreviationCharacteristicsTypical Substrates
N-FluorobenzenesulfonimideNFSIEconomical, stable, safe, and soluble in various organic solvents. alfa-chemistry.com Considered a mild but effective fluorinating agent. brynmawr.eduEnolates, silyl (B83357) enol ethers, indoles, alkenes, amides, nitriles. brynmawr.edualfa-chemistry.com
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorHighly effective and stable cationic reagent. wikipedia.org One of the most widely used "F+" sources. mdpi.comAromatic compounds, carbonyl compounds, olefins, thioethers. alfa-chemistry.com
N-Fluoro-o-benzenedisulfonimideNFOBSA highly effective N-fluorosulfonimide reagent. wikipedia.orgAryl Grignard reagents, aryllithiums. wikipedia.org

Nucleophilic Fluorination Strategies (e.g., Ring Opening of Epoxides with Fluorinating Reagents)

Nucleophilic fluorination provides a complementary approach to C-F bond formation, utilizing a fluoride anion as the key reagent. ucla.edu A particularly powerful strategy for synthesizing β-fluoro alcohols is the ring-opening of epoxides. This reaction typically proceeds via an SN2 mechanism, which allows for precise control of stereochemistry, resulting in an anti-configuration of the resulting fluorohydrin. nih.govbeilstein-journals.org

However, the practical application of nucleophilic fluoride is challenging. In protic solvents, the fluoride ion is heavily solvated, reducing its reactivity, while "naked" fluoride sources like tetraalkylammonium fluorides are often highly basic, leading to side reactions. ucla.eduacs.org To overcome these issues, methods have been developed that use latent, bench-stable fluoride sources. For instance, a dual-catalyst system using commercial benzoyl fluoride as a fluoride source in the presence of an alcohol has been shown to promote the highly enantioselective ring opening of meso and terminal epoxides. ucla.edu This method generates HF in situ under mild conditions, avoiding the problems associated with traditional fluoride sources. ucla.eduacs.org The use of chiral Lewis acid catalysts, such as (salen)Co complexes, can induce high levels of enantioselectivity in the desymmetrization of meso epoxides. acs.org

For the synthesis of this compound, a nucleophilic fluorination strategy would likely be employed at a later stage, potentially involving the ring-opening of a chiral epoxide precursor to install the hydroxyl and one of the fluorine atoms with the correct stereochemistry, although installing two fluorine atoms on the same carbon via this method is not direct.

Table 2: Catalytic Systems for Enantioselective Fluoride Ring Opening of Epoxides

Catalyst SystemFluoride SourceKey FeaturesAchieved Enantioselectivity (ee)
(R,R)-(salen)Co(II) and (–)-tetramisoleBenzoyl fluoride / AlcoholCooperative dual-catalyst system for desymmetrization of meso epoxides. acs.orgUp to 95% ee for various epoxides. acs.org
(salen)Co(III) complex and amine co-catalystBenzoyl fluoride / t-AmOHEffective for kinetic resolution of terminal epoxides. ucla.eduUp to 92% ee demonstrated. ucla.edu
HF-amine reagents (e.g., Olah's reagent)Pyridine·9HFHighly reactive but often requires stoichiometric chiral reagents for asymmetry and can suffer from background reactions. ucla.eduVariable; catalytic asymmetric versions are challenging. ucla.edu

Perfluoroalkylation and Related Methodologies

Introducing a difluoromethyl group is a key strategy in medicinal chemistry as it can act as a bioisostere for functional groups like carbinols or thiols. acs.org Methodologies for installing difluoromethylene (CF2) or difluoromethyl (CF2H) groups are diverse and include electrophilic, nucleophilic, and radical pathways. thieme.comrsc.org

Recent advances have led to the development of practical and scalable methods for electrophilic C-selective difluoromethylation. acs.org These methods can be applied to a range of substrates, including lactams and lactones, to generate tertiary and quaternary difluoromethylated compounds. acs.org Radical-based methods, such as Minisci-type reactions, are also effective for the difluoromethylation of heteroaromatics. rsc.org These reactions often utilize reagents like HCF2SO2Cl in the presence of a photocatalyst to generate the CF2H radical. rsc.org While these methods are powerful for creating C-CF2H bonds, synthesizing a 1,1-difluoroalkane structure as in the target molecule would require a different approach, such as the fluorination of a corresponding ketone or aldehyde.

Table 3: Selected Difluoromethylation Methodologies

Methodology TypeTypical Reagent(s)Reaction PrincipleSubstrate Scope
Electrophilic DifluoromethylationDifluoromethylating sulfonium saltsC-selective electrophilic addition to enolates. acs.orgβ-keto esters, lactams, lactones. acs.org
Radical C-H DifluoromethylationHCF2SO2Cl, fac-Ir(ppy)3 (photocatalyst)Generation of CF2H radical which adds to electron-deficient C-H bonds. rsc.orgMainly applied to heteroaromatics. rsc.org
Palladium-Catalyzed Cross-Coupling[(SIPr)Ag(CF2H)]Transfer of a CF2H group from a silver complex to an aryl boron precursor via a Pd(II) intermediate. rsc.org(Hetero)arenes via C-H borylation/difluoromethylation. rsc.org

Optimization of Reaction Conditions and Scalability Investigations

Transitioning a synthetic route from a laboratory setting to industrial production requires rigorous optimization and a thorough assessment of its feasibility on a larger scale.

Process Efficiency and Yield Optimization

The optimization of a pharmaceutical manufacturing process is critical for ensuring consistency, reliability, and efficiency. This involves identifying and controlling Critical Process Parameters (CPPs)—such as temperature, pH, agitation speed, and reagent concentration—that significantly impact the quality and yield of the final product.

Table 5: Hypothetical Design of Experiments (DoE) for a Key Synthetic Step

Experiment RunTemperature (°C)Catalyst Loading (mol%)Concentration (M)Observed Yield (%)
1-20 (Low)1.0 (Low)0.1 (Low)75
20 (High)1.0 (Low)0.1 (Low)82
3-20 (Low)5.0 (High)0.1 (Low)85
40 (High)5.0 (High)0.1 (Low)91
5-20 (Low)1.0 (Low)0.5 (High)78
60 (High)1.0 (Low)0.5 (High)84
7-20 (Low)5.0 (High)0.5 (High)88
80 (High)5.0 (High)0.5 (High)95

Industrial Feasibility Assessment

The industrial feasibility of a synthesis depends on factors beyond just chemical yield, including cost of raw materials, safety, environmental impact, and scalability. pharmasalmanac.comcore.ac.uk The synthesis of complex chiral, fluorinated compounds often involves expensive reagents and multi-step sequences, which pose challenges for large-scale production. core.ac.ukresearchgate.net

Table 6: Comparison of Batch vs. Continuous Flow Processing

ParameterBatch ProcessingContinuous Flow Processing
ScalabilityDifficult; requires re-optimization for larger vessels. pharmafeatures.comEasier; achieved by extending run time ("scaling out"). pharmasalmanac.com
Heat TransferLimited by surface-area-to-volume ratio, can lead to hotspots. pharmasalmanac.comExcellent due to high surface-area-to-volume ratio in microreactors. pharmafeatures.com
SafetyLarge quantities of reagents and intermediates are present at one time. pharmasalmanac.comOnly small quantities are reacting at any given moment, minimizing risk. pharmafeatures.com
Process ControlBatch-to-batch variability can be an issue. pharmafeatures.comSteady-state operation allows for tighter control and higher consistency. pharmafeatures.com
Capital ExpenditureHigh for large, specialized reactors.Potentially lower due to smaller equipment footprint. pharmasalmanac.com

Reactivity and Derivatization Pathways of S 4 Amino 1,1 Difluorobutan 2 Ol

Transformations of the Primary Amine Functionality

The primary amine in (S)-4-Amino-1,1-difluorobutan-2-ol serves as a key nucleophilic center, readily participating in a variety of bond-forming reactions. Its reactivity allows for the introduction of a wide array of substituents, enabling the systematic modification of the compound's properties.

Amidation and Sulfonamidation Reactions

The primary amine undergoes facile acylation with carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. These reactions are typically mediated by standard peptide coupling reagents or conducted under basic conditions. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. These transformations are fundamental in medicinal chemistry for mimicking peptide bonds or introducing rigid structural motifs.

For instance, the amidation of unprotected amino acids can be achieved using Lewis acid catalysts like tris(2,2,2-trifluoroethyl)borate, which activates the carboxylic acid for nucleophilic attack by the amine. nih.gov This approach avoids the need for protecting groups, streamlining the synthetic sequence. The reaction of various amines with carboxylic acids can also be catalyzed by transition-metal-free systems, such as using K₃PO₄ with a silane (B1218182) reducing agent, which demonstrates high functional group tolerance. researchgate.net

Sulfonamide synthesis is also a robust transformation. N-sulfonylated amino alcohols can be prepared and have been utilized as ligands in asymmetric synthesis, highlighting the utility of this functional group. nih.gov

Table 1: Representative Amidation and Sulfonamidation Reactions

ReactantReagents and ConditionsProduct TypeReference
Carboxylic AcidB(OCH₂CF₃)₃, Toluene, RefluxN-Acyl-4-amino-1,1-difluorobutan-2-ol nih.gov
Carboxylic AcidFe₂(CO)₉, PhenylsilaneN-Alkyl/Aryl Amide researchgate.net
Sulfonyl ChloridePyridine, CH₂Cl₂N-Sulfonyl-4-amino-1,1-difluorobutan-2-ol nih.gov
This table presents analogous conditions for the amidation and sulfonamidation of amino alcohols.

Alkylation and Arylation Reactions

The nucleophilicity of the primary amine allows for the introduction of alkyl and aryl groups. N-alkylation can be achieved through reductive amination with aldehydes or ketones, or via direct substitution with alkyl halides. N-arylation is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Direct N-alkylation of amines using alcohols as alkylating agents represents an atom-economical approach. This "borrowing hydrogen" strategy, often catalyzed by ruthenium or iridium complexes, proceeds by the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination. nih.gov Photocatalytic systems, for example, a mix of Cu/TiO₂ and Au/TiO₂, have also been developed for the N-alkylation of complex amines with alcohols at ambient temperatures. nih.gov For arylation, palladium catalysts with specialized phosphine (B1218219) ligands (e.g., BrettPhos) enable the selective N-arylation of aminophenols, a reaction class directly comparable to the arylation of the target amino alcohol. nih.gov

Table 2: Examples of N-Alkylation and N-Arylation Reactions

ReactantReagents and ConditionsProduct TypeReference
Primary Alcohol[Ru]-complex, KOBu-t, RefluxN-Alkyl-4-amino-1,1-difluorobutan-2-ol nih.gov
AlcoholCu/TiO₂, Au/TiO₂, Light IrradiationN-Alkyl-4-amino-1,1-difluorobutan-2-ol nih.gov
Aryl HalidePd-precatalyst (e.g., BrettPhos), BaseN-Aryl-4-amino-1,1-difluorobutan-2-ol nih.gov
This table shows analogous conditions for the N-alkylation and N-arylation of amines.

Cyclization Reactions to Form Heterocycles

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. Intramolecular reactions can lead to the formation of substituted pyrrolidines, a common scaffold in bioactive molecules.

For example, intramolecular cyclization of amino alcohols can be used to synthesize fluorinated proline and pipecolic acid derivatives. nih.gov Depending on the reaction conditions and the activation of the hydroxyl or a pre-installed C-terminal functional group, the primary amine can act as an intramolecular nucleophile. One strategy involves the conversion of the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amine to form the pyrrolidine (B122466) ring. Such strategies have been used to create libraries of fluorinated pyrrolidines and piperidines. nih.gov Another approach involves a Smiles-Truce cascade reaction where arylsulfonamides react with cyclopropane (B1198618) diesters to form functionalized pyrrolidinones in a one-pot process. acs.org

Table 3: Cyclization Pathways to Heterocycles

Reaction TypeKey Intermediates/ReagentsProduct HeterocycleReference
Intramolecular Nucleophilic SubstitutionActivation of hydroxyl (e.g., tosylation)Difluoromethyl-substituted Pyrrolidine nih.gov
Reductive Amination CascadeDicarbonyl compoundSubstituted Pyrrolidine/Piperidine nih.gov
Smiles-Truce CascadeArylsulfonamide, Cyclopropane diester, Baseα-Arylated Pyrrolidinone acs.org
This table outlines analogous strategies for synthesizing heterocyclic structures from amino alcohol precursors.

Reactions of the Secondary Hydroxyl Functionality

The secondary alcohol group provides another site for synthetic modification, offering pathways to esters, ethers, and ketones. These reactions can be performed while the amine is protected or, in some cases, selectively in the presence of the free amine.

Esterification and Etherification

Esterification of the secondary hydroxyl group is typically achieved by reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or by using an activated carboxylic acid derivative like an acid chloride or anhydride. pearson.com The use of coupling agents such as carbodiimides in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP) is also highly effective, particularly for sensitive substrates. acs.org Patents describe processes for esterifying amino acids using a monoalkyl hydrosulfate, formed in situ from chlorosulfonic acid and an alcohol, which can also serve as the solvent. google.com

Etherification (O-alkylation) is less common than N-alkylation but can be achieved under specific conditions, often requiring protection of the more nucleophilic amine. In some cases of intramolecular N-alkylation of amino alcohols using catalysts like γ-Al₂O₃, competing O-alkylation can be observed, particularly at higher temperatures. beilstein-journals.org

Table 4: Representative Esterification and Etherification Reactions

Reaction TypeReagents and ConditionsProduct TypeReference
EsterificationCarboxylic Acid, Carbodiimide, DMAPEster acs.org
EsterificationAlcohol, Chlorosulfonic AcidEster google.com
Etherification (Competing)γ-Al₂O₃, High TemperatureEther beilstein-journals.org
This table lists analogous methods for the esterification and etherification of amino alcohols.

Oxidation and Reduction Pathways

Oxidation of the secondary alcohol in this compound leads to the corresponding ketone, (S)-4-amino-1,1-difluorobutan-2-one. This transformation is significant as α-fluorinated ketones are valuable intermediates in medicinal chemistry. thieme.de While the electron-withdrawing nature of the adjacent difluoromethyl group can make oxidation more challenging compared to non-fluorinated alcohols, several methods are effective.

Classical oxidants like acidified potassium dichromate can oxidize secondary alcohols to ketones. chemguide.co.uk More modern and milder methods are often preferred. For example, a nitroxide catalyst (like TEMPO) system has been developed specifically for the oxidation of α-CF₃ substituted secondary alcohols. thieme.de Another efficient system uses nitric acid and iron(III) chloride as catalysts in a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which selectively oxidizes secondary alcohols over primary ones. acs.org The Swern and Dess-Martin oxidations are also widely used for this purpose. masterorganicchemistry.comorganic-chemistry.org

Reduction of the hydroxyl group is not a typical pathway, as it is already in a reduced state. The primary amine, however, could be subject to reductive processes, though this is outside the scope of this section.

Table 5: Oxidation of the Secondary Hydroxyl Group

Oxidizing Agent/SystemConditionsProduct TypeReference
Potassium Dichromate (K₂Cr₂O₇)Acidic, HeatKetone chemguide.co.uk
Nitroxide Catalyst (e.g., TEMPO)Co-oxidantα-Trifluoromethyl Ketone (analogous) thieme.de
HNO₃, FeCl₃, in HFIPAerobicKetone acs.org
Dess-Martin PeriodinaneCH₂Cl₂Ketone organic-chemistry.org
This table summarizes effective methods for the oxidation of secondary alcohols, including fluorinated analogs.

Nucleophilic Substitution Reactions

The primary amine and secondary hydroxyl groups of this compound are the primary sites for nucleophilic substitution reactions. These transformations allow for the introduction of diverse substituents, leading to the generation of a broad spectrum of analogues.

The primary amino group is inherently nucleophilic and readily participates in reactions such as alkylation, acylation, and sulfonylation. For instance, acylation with acid chlorides or anhydrides under basic conditions yields the corresponding amides. This common derivatization technique can be used to introduce a variety of functional groups. sigmaaldrich.comnih.gov Similarly, reaction with sulfonyl chlorides affords sulfonamides.

The secondary hydroxyl group is less nucleophilic than the primary amine. google.com However, it can be transformed into a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. This activation facilitates subsequent nucleophilic substitution by a range of nucleophiles, leading to inversion of stereochemistry at the C-2 position if the reaction proceeds via an SN2 mechanism. Direct substitution of the hydroxyl group is also possible under acidic conditions, though this can be challenging and may lead to side reactions.

A common strategy for managing the reactivity of the amino and hydroxyl groups is the use of protecting groups. The amino group can be protected, for example, as a carbamate (B1207046) (e.g., Boc or Cbz), which then allows for selective reaction at the hydroxyl group. Conversely, protecting the hydroxyl group, for instance as a silyl (B83357) ether, enables selective modification of the amino group. sigmaaldrich.com

Reaction Type Reagent Example Functional Group Targeted Resulting Derivative Class
AcylationAcetyl chlorideAmino groupN-acylated derivative
SulfonylationTosyl chlorideAmino groupN-sulfonylated derivative
AlkylationMethyl iodideAmino groupN-alkylated derivative
O-SilylationTBDMS-ClHydroxyl groupSilyl ether
O-AcylationAcetic anhydrideHydroxyl groupEster

Chemical Modifications Involving the gem-Difluorinated Motif

The gem-difluoro group at the C-1 position is a key structural feature of this compound, profoundly influencing its chemical properties and reactivity.

Stability and Reactivity of the C-F Bonds

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant stability to the gem-difluoro motif. Consequently, the fluorine atoms in this compound are generally unreactive towards nucleophilic displacement under standard conditions. This high bond energy means that the C-F bonds typically remain intact during derivatization reactions at the amino and hydroxyl groups. The presence of two fluorine atoms on the same carbon atom further decreases the likelihood of nucleophilic attack at the carbon center.

Reactions Influenced by the Vicinal Fluorine Effect

While the C-F bonds themselves are stable, the strong electron-withdrawing nature of the fluorine atoms exerts a significant influence on the reactivity of the adjacent C-2 hydroxyl group. This is often referred to as the vicinal fluorine effect. The electronegativity of the fluorine atoms can modulate the acidity of the hydroxyl proton and influence the electron density around the C-2 carbon.

Furthermore, the presence of the vicinal difluoro group can lead to specific conformational preferences through the gauche effect. This can orient the molecule in a way that either facilitates or hinders the approach of reagents to the nearby reactive centers, thereby influencing the stereochemical outcome of reactions.

Synthesis of Structurally Diverse Analogues and Derivatives

The functional handles present in this compound provide access to a wide range of structurally diverse derivatives. By systematically modifying the amino and hydroxyl groups, a library of analogues with varied physicochemical properties can be generated.

For example, the primary amine can be converted into a variety of amides, sulfonamides, or ureas through reactions with corresponding acylating or sulfonylating agents. It can also undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines.

The hydroxyl group can be oxidized to a ketone, which can then serve as a key intermediate for further modifications. Alternatively, it can be converted into an ether or an ester. The combination of these transformations allows for the creation of a vast chemical space originating from a single chiral building block.

Starting Moiety Reaction Reagent Product Class
Amino GroupAcylationBenzoyl ChlorideN-Benzoylamide
Amino GroupReductive AminationAcetone, NaBH(OAc)₃N-Isopropylamine
Hydroxyl GroupOxidationPCCAminoketone
Hydroxyl GroupEtherificationNaH, Benzyl BromideBenzyl Ether
BothBoc Protection then O-TosylationBoc₂O then TsClN-Boc-O-tosyl derivative

Strategic Utility in Advanced Organic Synthesis and Design

Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of (S)-4-Amino-1,1-difluorobutan-2-ol makes it a valuable starting material for the synthesis of complex molecules where precise control of stereochemistry is paramount. Chiral building blocks are essential for constructing stereochemically defined molecules, which is critical in fields like pharmaceutical development where enantiomers can have vastly different biological activities. nih.gov

In asymmetric synthesis, the inherent chirality of a starting material is transferred through a series of reactions to create new, complex chiral molecules. This compound serves as a versatile scaffold for this purpose. The primary amine and secondary alcohol can be selectively protected or modified, providing synthetic handles to build out a carbon skeleton in a stepwise and controlled manner.

For instance, the amine can be transformed into various functional groups or used as a nucleophile, while the alcohol can be oxidized, etherified, or used to direct metallation reactions. The difluoromethyl group, being a bioisostere for hydroxyl or thiol groups and an effective hydrogen bond donor, adds a valuable element for influencing molecular interactions in the final target molecule. The synthesis of novel amino acids and peptide analogues often relies on such specialized precursors to introduce non-natural functionalities. mdpi.com

Table 1: Synthetic Transformations Utilizing the Functional Groups of this compound

Functional Group Potential Reactions for Skeleton Elaboration Resulting Structure
Primary Amine (-NH₂) Acylation, Alkylation, Reductive Amination, Boc/Cbz Protection Amides, Secondary/Tertiary Amines, Imines
Secondary Alcohol (-OH) Oxidation, Etherification, Esterification, Mitsunobu Reaction Ketones, Ethers, Esters, Azides/Other Nucleophiles
Stereocenter (C2) Substrate-controlled diastereoselective reactions Introduction of new, adjacent stereocenters
Difluoromethyl (-CF₂H) C-H activation (advanced), acts as a stable polar group Incorporation of a fluorinated motif

The construction of stereogenic centers is a central challenge in organic synthesis. nih.gov Using a chiral building block like this compound provides a reliable method for establishing new stereocenters with high fidelity. The existing stereocenter at the C2 position can exert significant stereochemical control over reactions at adjacent or nearby positions.

This substrate-controlled diastereoselectivity is a powerful strategy. For example, the chelation of a metal to the oxygen and nitrogen atoms can form a rigid intermediate, forcing an incoming reagent to attack from the least sterically hindered face, thereby creating a new stereocenter with a predictable configuration. This approach is fundamental in synthesizing molecules with multiple contiguous stereocenters, a common feature in many natural products and pharmaceuticals. organic-chemistry.orgbeilstein-journals.org

Precursor for Ligands in Asymmetric Catalysis

The development of new chiral ligands is crucial for advancing asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nih.gov Chiral amino alcohols are a privileged class of precursors for some of the most successful ligand families in this field.

This compound is an ideal precursor for the synthesis of chiral ligands for transition metal catalysis. The 1,2-amino alcohol motif is the core structure for well-established ligand classes such as oxazolines. By reacting the amino alcohol with suitable reagents, one can synthesize bidentate ligands that can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. nih.gov

A common application is the synthesis of Pyridine-Oxazoline (PyOx) or Bisoxazoline (BOX) ligands. The synthesis is flexible, allowing for modifications to be made to tailor the ligand's steric and electronic properties for a specific catalytic process. nih.gov The presence of the difluoromethyl group can influence the ligand's electronic properties and solubility, potentially offering advantages over non-fluorinated analogues. These ligands are widely used in a variety of metal-catalyzed reactions, including hydrogenations, cyclopropanations, and conjugate additions. mdpi.com

Table 2: Potential Chiral Ligands Derived from this compound

Ligand Class Synthetic Precursor Steps Coordinating Atoms Typical Metals
Oxazoline Cyclization with a nitrile or carboxylic acid derivative N, O Cu, Pd, Rh, Ru
Phosphine-Oxazoline (PHOX) Formation of oxazoline ring, followed by introduction of a phosphine (B1218219) group N, P Pd, Ir, Ru
Bisoxazoline (BOX) Dimerization of the amino alcohol with a dicarboxylic acid derivative N, N Cu, Zn, Mg

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral amines and amino alcohols are foundational structures for many organocatalysts. nih.gov Derivatives of this compound can be envisioned as catalysts for various transformations.

For example, the primary amine could be used in enamine or iminium ion catalysis, similar to proline-based catalysts, for reactions like asymmetric aldol (B89426) or Michael additions. Furthermore, the bifunctional nature of the molecule, possessing both a Lewis basic amine and a Brønsted acidic/hydrogen-bond-donating alcohol, allows for its potential use in bifunctional catalysis, where both groups interact with substrates to organize the transition state and induce enantioselectivity. rsc.org

Integration into Fluorinated Scaffolds for Chemical Biology Probes (without bioactivity data)

Fluorinated molecules are of immense interest in chemical biology and medicinal chemistry. The unique properties of fluorine, particularly the stable C-F bond and the utility of the ¹⁹F nucleus as an NMR-active probe, make it a valuable element to incorporate into molecular probes. nih.gov

This compound is a strategic building block for creating such probes. The difluoromethyl group serves as an excellent reporter group for ¹⁹F NMR spectroscopy, a technique used to study molecular interactions and conformations in biological systems without interference from other signals.

The amino and alcohol functionalities provide convenient points of attachment for incorporating this fluorinated tag into larger biomolecules, such as peptides or small-molecule ligands. nih.gov For example, the amine can be used to couple the building block into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. nih.govrsc.org This allows for the precise placement of a ¹⁹F NMR label within a peptide sequence to probe its structure or binding to a target protein. The synthesis of these probes is a purely chemical endeavor focused on creating tools for biochemical and biophysical studies.

Peptide and Peptidomimetic Scaffold Construction

The construction of novel peptide and peptidomimetic scaffolds is a cornerstone of modern medicinal chemistry, aiming to develop molecules with enhanced stability, selectivity, and therapeutic efficacy. The incorporation of unique building blocks is crucial for achieving these goals. While fluorinated amino acids are increasingly utilized to modulate the properties of peptides, specific literature detailing the use of this compound in the construction of such scaffolds is limited. Its structure suggests it could serve as a chiral template to introduce a difluoromethyl group, potentially influencing peptide conformation and stability. However, without concrete research findings, its role in this area remains speculative.

Non-canonical Amino Acid Incorporation

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful tool for probing biological systems and creating novel therapeutics. These synthetic amino acids can introduce new functionalities, alter structural properties, and enhance resistance to enzymatic degradation. This compound, with its distinct stereochemistry and difluoroalkyl chain, represents a potential precursor for the synthesis of a novel ncAA. The presence of the difluoromethyl group could offer a unique probe for studying protein structure and function or for modulating the pharmacokinetic properties of a peptide. Nevertheless, published research explicitly demonstrating the synthesis of an ncAA from this specific precursor and its subsequent incorporation into a peptide chain is not readily found.

Applications in Material Science and Polymer Chemistry

Fluorinated polymers possess a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. The incorporation of fluorinated monomers is a key strategy in the development of advanced materials. As a bifunctional molecule containing both an amine and an alcohol group, this compound could theoretically be utilized as a monomer or a chiral building block in the synthesis of novel fluorinated polymers. For instance, it could be incorporated into polyamides, polyurethanes, or other polymer backbones to introduce chirality and the unique properties associated with the difluoromethyl group. However, a review of the available literature does not yield specific examples or research dedicated to the application of this compound in material science or polymer chemistry.

Theoretical and Computational Investigations of S 4 Amino 1,1 Difluorobutan 2 Ol

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of (S)-4-Amino-1,1-difluorobutan-2-ol is not static but exists as an equilibrium of different conformers. The presence of highly electronegative fluorine atoms, along with hydrogen-bonding capable amino and hydroxyl groups, introduces complex stereoelectronic effects that govern its conformational preferences.

The substitution of hydrogen with fluorine has a profound impact on molecular conformation. soton.ac.uk In this compound, the gem-difluoro group at the C1 position significantly influences the rotational barrier around the C1-C2 bond. A key stereoelectronic interaction to consider is the gauche effect, which describes the tendency of certain molecules, such as 1,2-difluoroethane, to preferentially adopt a gauche conformation (dihedral angle of ~60°) over an anti conformation (180°). wikipedia.orgchemeurope.com This phenomenon is contrary to what would be expected from simple steric hindrance models.

The primary explanation for the gauche effect is hyperconjugation. wikipedia.orgchemeurope.com It involves the stabilizing donation of electron density from a C−H σ bonding orbital into an adjacent, anti-periplanar C−F σ* antibonding orbital. wikipedia.orgchemeurope.com Due to fluorine's high electronegativity, the C-F σ* orbital is a potent electron acceptor, making this σC-H → σC-F* interaction particularly favorable in the gauche arrangement. wikipedia.orgchemeurope.com

In this compound, rotation around the C1-C2 bond will be heavily influenced by these hyperconjugative interactions between the C2-H and C2-O bonds and the two C1-F bonds. Furthermore, the molecule contains a 1,3-difluoro motif (in relation to other substituents), and studies on 1,3-difluorinated alkanes have shown that electrostatic repulsion between fluorines can lead to conformations that avoid parallel alignment of the C-F bonds. soton.ac.ukst-andrews.ac.uk The polarity of the medium can also significantly alter the conformational preferences, with polar solvents potentially stabilizing conformers with larger dipole moments. soton.ac.uk

Table 1: Hypothetical Conformational Analysis around the C1-C2 Bond

ConformerF-C1-C2-O Dihedral AngleKey Stabilizing InteractionKey Destabilizing InteractionExpected Relative Stability
Gauche 1~60°σC-H → σC-F* hyperconjugationSteric repulsion (F vs OH)High
Gauche 2~-60°σC-H → σC-F* hyperconjugationSteric repulsion (F vs OH)High
Anti~180°Minimized steric hindranceLess favorable hyperconjugationLower

The presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (-OH, -NH₂, F) allows for the formation of intramolecular hydrogen bonds (IMHBs). nih.govwikipedia.org These interactions can significantly stabilize specific conformations, acting as a "molecular lock" that restricts rotation around single bonds. Potential IMHBs in this compound include:

O–H···N: An interaction between the hydroxyl proton and the nitrogen lone pair.

N–H···O: An interaction between an amine proton and the oxygen lone pair.

O–H···F or N–H···F: Interactions involving the fluorine atoms as hydrogen bond acceptors.

Table 2: Potential Intramolecular Hydrogen Bonds (IMHBs)

Interaction TypeDonorAcceptorResulting Ring SizeExpected Strength
O–H···NHydroxyl (-OH)Amino (-NH₂)5-memberedModerate to Strong
N–H···OAmino (-NH₂)Hydroxyl (-OH)5-memberedModerate
O–H···FHydroxyl (-OH)Fluorine (-F)5-memberedWeak
N–H···FAmino (-NH₂)Fluorine (-F)6-memberedWeak

Quantum Chemical Studies (DFT, Ab Initio)

Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are indispensable for studying molecules where experimental data is scarce. These methods solve approximations of the Schrödinger equation to determine electronic structure and derive various molecular properties.

The electronic structure of this compound is highly polarized due to the presence of multiple electronegative atoms (F, O, N). DFT calculations could be used to compute the distribution of electron density and determine partial atomic charges using schemes like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

NBO analysis, in particular, would provide a detailed picture of charge distribution and conjugative or hyperconjugative interactions. It would be expected to show a significant withdrawal of electron density from the C1 and C2 carbons by the fluorine and oxygen atoms, respectively, leading to substantial positive partial charges on these carbons. The nitrogen atom would also withdraw electron density from its neighboring carbon (C4). These charge distributions are critical for understanding the molecule's reactivity and intermolecular interactions.

Table 3: Predicted Partial Atomic Charges (Hypothetical NBO Analysis)

AtomExpected Partial Charge (a.u.)Reason
FHighly NegativeHigh electronegativity
ONegativeHigh electronegativity
NNegativeHigh electronegativity
C1Highly PositiveBonded to two F atoms
C2PositiveBonded to O atom
H (on O, N)PositiveBonded to electronegative atoms

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution of a molecule. It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. The MEP map of this compound would reveal distinct regions of positive and negative potential.

Negative Potential (Red/Yellow): These regions, indicating electron-rich areas, would be concentrated around the electronegative fluorine, oxygen, and nitrogen atoms, corresponding to their lone pairs of electrons. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): These regions, indicating electron-poor areas, would be located around the hydrogen atoms of the hydroxyl and amino groups. These sites are susceptible to nucleophilic attack and are the primary sites for hydrogen bonding.

The MEP map provides a clear rationale for the molecule's intermolecular interactions and its behavior as a hydrogen bond donor and acceptor.

Mechanistic Insights into Reaction Pathways

Theoretical studies can provide crucial insights into the mechanisms of reactions involving this compound. The conformational control exerted by the fluorine atoms can be exploited in molecular design and asymmetric synthesis. d-nb.infonih.gov The gauche preference can pre-organize the molecule or its derivatives into a specific shape, which can favor certain reaction pathways over others. nih.gov

For instance, if the molecule is used as a chiral building block, its preferred conformation could lead to high diastereoselectivity in subsequent reactions. The stereoelectronic effect of the C-F bonds could influence the trajectory of an approaching reagent. Computational modeling of transition states for potential reactions, such as cyclization to form fluorinated heterocycles or its use as a ligand in catalysis, could elucidate the lowest energy pathways. By understanding how stereoelectronic effects stabilize or destabilize transition states, reaction outcomes can be predicted and potentially controlled. nih.gov

Transition State Analysis in Catalytic Processes

Transition state (TS) analysis is a cornerstone of computational chemistry for understanding reaction mechanisms, predicting reaction rates, and rationalizing the stereochemical outcomes of catalytic processes. For a molecule like this compound, this analysis would be crucial for studying its synthesis via catalytic asymmetric reduction of a corresponding ketone or its participation in further catalytic transformations.

Theoretical studies, typically employing Density Functional Theory (DFT), are used to locate and characterize the transition state structures involved in a reaction. tandfonline.com For instance, in the catalytic asymmetric synthesis of a chiral alcohol, DFT calculations can model the interaction of the substrate with a chiral catalyst (e.g., a metal-ligand complex). nih.gov The analysis involves identifying the lowest energy pathway from reactants to products and characterizing the geometry and energy of the highest point along this path—the transition state.

Key parameters derived from such an analysis would include the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. By comparing the activation energies for the pathways leading to the (S) and (R) enantiomers, researchers can predict the enantioselectivity of a reaction. A lower activation energy for the pathway leading to the (S) enantiomer would explain its preferential formation.

Illustrative Data for a Hypothetical Catalytic Reduction:

The table below presents hypothetical data from a DFT study on a catalyst-mediated reduction to form this compound, illustrating the typical findings of a transition state analysis.

Transition StateCatalyst SystemKey Interatomic Distance (Å) (Catalyst-Substrate)Calculated Activation Energy (ΔG‡) (kcal/mol)Predicted Major Enantiomer
TS-S Ru-BINAPRu-O: 2.1512.5(S)
TS-R Ru-BINAPRu-O: 2.3014.8-
TS-S Rh-DIPAMPRh-O: 2.1011.9(S)
TS-R Rh-DIPAMPRh-O: 2.4515.2-

Note: This data is illustrative and not from a published study on this specific molecule.

The analysis would also detail the geometry of the transition state, revealing crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, that stabilize one transition state over the other, thus dictating the stereochemical outcome. nih.gov

Reaction Coordinate Mapping for Enantioselective Transformations

Reaction coordinate mapping, often performed using Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed view of the entire reaction pathway. Starting from the optimized geometry of a transition state, IRC calculations trace the path downhill to both the reactants and the products, confirming that the identified TS correctly connects the intended species.

For an enantioselective transformation yielding this compound, mapping the reaction coordinate is essential for visualizing the entire energy profile of the stereodetermining step. This map plots the potential energy of the system against the progression of the reaction (the reaction coordinate), highlighting reactants, intermediates, transition states, and products.

Such mapping helps to:

Confirm the connectivity of the transition state.

Identify any reaction intermediates that may influence the reaction mechanism.

Provide a comprehensive energy profile that can be used to understand the kinetics and thermodynamics of the transformation.

DFT calculations can rationalize observed stereoselectivity by detailing why one reaction pathway is energetically favored. mdpi.com For example, in the asymmetric synthesis of fluorinated amino acids, steric clashes or favorable hydrogen bonding in the transition state leading to one enantiomer can be identified and quantified through reaction coordinate mapping. mdpi.com

Hypothetical Energy Profile Data for an Enantioselective Step:

This table represents key points along a mapped reaction coordinate for a hypothetical enantioselective reaction.

Point on Reaction CoordinateDescriptionRelative Energy (kcal/mol) (Pathway to S-isomer)Relative Energy (kcal/mol) (Pathway to R-isomer)
R Reactant Complex0.00.0
TS1 First Transition State+12.5+14.8
I1 Intermediate+4.2+5.1
P Product Complex-5.0-4.8

Note: This data is illustrative and not from a published study on this specific molecule.

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. For a flexible molecule like this compound, which contains multiple rotatable bonds and functional groups capable of hydrogen bonding (hydroxyl and amino groups), MD simulations can provide critical insights.

The presence of two highly electronegative fluorine atoms can lead to unique intramolecular and intermolecular interactions. nih.govemerginginvestigators.org MD simulations can explore the conformational landscape of the molecule in different solvent environments (e.g., water, methanol, or a nonpolar solvent). This is crucial because the dominant conformation of a molecule can significantly affect its reactivity and its ability to bind to a catalyst or enzyme.

Key insights from MD simulations would include:

Conformational Preferences: Identifying the most stable conformers and the energy barriers between them. Intramolecular hydrogen bonding between the amino and hydroxyl groups, and interactions involving the fluorine atoms, would be of particular interest.

Solvation Structure: Analyzing how solvent molecules arrange around the solute. The simulation can reveal the strength and lifetime of hydrogen bonds between the amino/hydroxyl groups and the solvent.

Dynamic Behavior: Understanding the flexibility of the carbon backbone and the rotational freedom of the functional groups.

Computational studies on similar fluorinated molecules have shown that fluorine can participate in hydrogen bonding and other non-covalent interactions, which can stabilize specific conformations. nih.gov

Illustrative Data from a Hypothetical MD Simulation:

The following table summarizes potential results from an MD simulation of this compound in different solvents, showing the population of dominant conformational states.

SolventDominant ConformerKey Dihedral Angle (N-C-C-O)Population (%)Average N-O Distance (Å) (Intramolecular H-Bond)
WaterExtended175°65%4.8
WaterGauche (H-Bonded)60°35%2.9
DichloromethaneGauche (H-Bonded)62°85%2.8
DichloromethaneExtended180°15%4.9

Note: This data is illustrative and not from a published study on this specific molecule.

This type of analysis helps build a complete picture of the molecule's behavior in a realistic chemical environment, complementing the static picture provided by DFT calculations of reaction pathways.

Advanced Analytical Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-4-Amino-1,1-difluorobutan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and stereochemical configuration.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy, the chemical environment of each hydrogen atom in the molecule influences its resonance frequency (chemical shift). docbrown.info For this compound, distinct signals are expected for the protons on the carbon backbone and the amine and hydroxyl groups. The difluoromethyl group (CHF₂) dramatically influences adjacent protons, resulting in complex splitting patterns due to H-F coupling. The integration of the peak areas corresponds to the ratio of protons in each unique environment. docbrown.info

¹³C NMR (Carbon-13 NMR): ¹³C NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct peak in the spectrum. libretexts.org The carbon atom bonded to the two fluorine atoms (C1) will show a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling. The chemical shifts are indicative of the carbon's bonding environment (e.g., C-O, C-N, C-F₂). libretexts.orgmdpi.com

¹⁹F NMR (Fluorine-19 NMR): Given the presence of fluorine, ¹⁹F NMR is a crucial and highly sensitive technique for characterization. nih.govd-nb.info The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it easy to detect. d-nb.info The two fluorine atoms of the difluoromethyl group are diastereotopic due to the adjacent chiral center at C2. Consequently, they are expected to be chemically non-equivalent and should appear as two distinct signals, each split by the other (geminal F-F coupling) and by the proton on C1 (H-F coupling). The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. biophysics.org

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

This table presents the expected chemical shifts (δ) in parts per million (ppm) for the primary nuclei in this compound. These are predicted values based on established principles and data from analogous compounds. docbrown.infochemicalbook.comresearchgate.netresearchgate.net

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Couplings
H on C1¹H5.8 - 6.2Triplet of triplets (tt)¹J(H,F), ³J(H,H)
H on C2¹H3.8 - 4.2Multiplet (m)³J(H,H), ⁴J(H,F)
H₂ on C3¹H1.7 - 2.1Multiplet (m)²J(H,H), ³J(H,H)
H₂ on C4¹H2.9 - 3.3Multiplet (m)²J(H,H), ³J(H,H)
C1¹³C115 - 120Triplet (t)¹J(C,F)
C2¹³C68 - 72Singlet/Doublet²J(C,F)
C3¹³C30 - 35Singlet/Doublet³J(C,F)
C4¹³C40 - 45Singlet/Doublet⁴J(C,F)
F on C1¹⁹F-120 to -130Doublet of doublets (dd)²J(F,F), ²J(F,H)

While 1D NMR provides information about individual nuclei, 2D NMR experiments reveal correlations between them, which is essential for unambiguously assigning signals and determining the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H1/H2, H2/H3, and H3/H4, confirming the connectivity of the butanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This technique is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For example, it would link the proton signal at ~4.0 ppm to the C2 carbon signal at ~70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for piecing together the molecular structure, for instance, by showing a correlation from the protons on C3 to the carbons C2 and C4, and from the proton on C1 to C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the molecule's conformation and the stereochemical arrangement. For a chiral molecule like this, NOESY can help confirm the relative orientation of substituents around the chiral center.

The combined application of these 2D techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, solidifying the structural elucidation of the compound. mdpi.com

Mass Spectrometry (HRMS) for Accurate Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. bldpharm.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₄H₉F₂NO), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental value is then compared to the theoretical value. A close match (typically within 5 ppm) provides strong evidence for the proposed elemental formula and serves as a key indicator of the sample's purity.

Interactive Table 2: HRMS Data for this compound

IonMolecular FormulaTheoretical Exact Mass (Da)
[M]C₄H₉F₂NO125.0652
[M+H]⁺C₄H₁₀F₂NO⁺126.0729
[M+Na]⁺C₄H₉F₂NNaO⁺148.0549

Note: The theoretical masses are calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). Experimental HRMS data would be expected to match these values very closely. bldpharm.comnih.gov

Chiral Chromatography for Enantiomeric Purity Determination

Since the compound of interest is the (S)-enantiomer, it is crucial to determine its enantiomeric purity, which is a measure of the excess of one enantiomer over the other. Chiral chromatography is the standard method for this analysis.

Chiral HPLC is a powerful technique for separating enantiomers. sigmaaldrich.com The method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. For polar amino alcohols, macrocyclic glycopeptide-based CSPs (like teicoplanin) are particularly effective. sigmaaldrich.com The sample is injected into the HPLC system, and a detector measures the concentration of each enantiomer as it elutes. The enantiomeric excess (% ee) can be calculated from the relative areas of the two peaks in the resulting chromatogram. The development of a single, reliable LC-MS compatible mobile phase is often a goal for analyzing underivatized amino acids and their derivatives. sigmaaldrich.com

Chiral Gas Chromatography can also be used to separate enantiomers, particularly for volatile compounds. While the target amino alcohol itself may not be sufficiently volatile, it can be derivatized to increase its volatility and thermal stability. For instance, the amine and alcohol groups can be acylated. The resulting derivative is then analyzed on a GC equipped with a chiral capillary column. As in chiral HPLC, the differential interaction between the enantiomers and the chiral stationary phase leads to their separation. The enantiomeric purity of similar chiral amino alcohols has been successfully determined using this method. sigmaaldrich.com

X-ray Crystallography for Absolute Configuration Assignment and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state structure of crystalline compounds. wikipedia.org This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays allow for the computation of a three-dimensional electron density map, from which the precise positions of atoms within the crystal lattice can be determined.

For a chiral molecule like this compound, single-crystal X-ray diffraction would unequivocally confirm the (S)-configuration at the stereocenter (C2). This is achieved by analyzing the anomalous dispersion of the X-rays, which is sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal. acs.org Chiral molecules crystallize in one of the 65 Sohncke space groups, which lack inversion centers or mirror planes. acs.org

Table 1: Representative Crystallographic Data for a Chiral Amino Alcohol

ParameterValue (for a representative chiral amino alcohol)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.583(2)
b (Å)14.771(3)
c (Å)18.234(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)2580.9(9)
Z4

Note: The data presented in this table is for a representative chiral amino alcohol and is intended to be illustrative of the type of information obtained from an X-ray crystallographic analysis. It does not represent experimental data for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Confirmation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes, resulting in an IR spectrum. youtube.com In Raman spectroscopy, a sample is irradiated with a monochromatic laser, and the scattered light is analyzed. A small fraction of the scattered light is shifted in frequency due to interactions with the molecule's vibrational modes, producing a Raman spectrum. researchgate.net

For this compound, IR and Raman spectroscopy would provide complementary information to confirm its structure. The key functional groups—hydroxyl (-OH), primary amine (-NH₂), and the difluoromethyl (-CF₂) group—would give rise to characteristic vibrational bands.

The O-H stretching vibration of the alcohol group typically appears as a broad band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹, due to hydrogen bonding. youtube.comyoutube.com The N-H stretching vibrations of the primary amine usually manifest as two sharp to medium bands in the same region (3300-3500 cm⁻¹). youtube.com The C-H stretching vibrations of the alkyl backbone would be observed around 2850-3000 cm⁻¹. mdpi.com

The presence of the difluoromethyl group is confirmed by strong C-F stretching vibrations, which are typically found in the 1000-1200 cm⁻¹ region of the IR spectrum. The exact position of these bands can be influenced by the electronic environment of the molecule. Theoretical calculations and analysis of related fluorinated compounds suggest that the vibrational modes of the CF₂ group can couple with other vibrations in the molecule. acs.orgresearchgate.net

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. The C-C backbone and symmetric C-F stretching modes would be expected to show distinct signals in the Raman spectrum. researchgate.netphysicsopenlab.org

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹) (IR)Expected Frequency Range (cm⁻¹) (Raman)
Hydroxyl (-OH)O-H stretch (H-bonded)3200-3600 (broad)Weak
Primary Amine (-NH₂)N-H symmetric & asymmetric stretch3300-3500 (two bands)3300-3500
N-H bend (scissoring)1590-1650Weak
Alkyl (C-H)C-H stretch2850-30002850-3000
C-H bend1350-14701350-1470
Difluoromethyl (-CF₂)C-F stretch1000-1200 (strong)1000-1200
Alcohol (C-O)C-O stretch1000-1260Weak

Note: This table presents expected frequency ranges based on characteristic group frequencies and data from analogous compounds. It does not represent specific experimental data for this compound.

Future Directions and Emerging Research Avenues for S 4 Amino 1,1 Difluorobutan 2 Ol

Development of More Sustainable and Greener Synthetic Protocols

The future synthesis of (S)-4-Amino-1,1-difluorobutan-2-ol is increasingly geared towards sustainability and environmental responsibility. Research is pivoting away from traditional methods that may rely on harsh reagents or expensive, toxic catalysts.

A primary focus is the application of biocatalysis. the-innovation.orgnih.gov Enzymatic approaches offer the potential for highly selective reactions under mild conditions, reducing energy consumption and waste generation. the-innovation.orgnih.gov Enzymes such as transaminases could be engineered to facilitate the asymmetric amination of a corresponding difluorinated ketone precursor, while lipases could be used for the kinetic resolution of a racemic mixture. The use of fluorinases, which naturally form C-F bonds, represents a frontier in this area, potentially offering novel biosynthetic routes. nih.gov

Exploration of Unprecedented Reactivity Patterns at the Difluorinated Motif

The gem-difluoro group (CF₂) in this compound is not merely a passive structural element; it is a site of unique chemical reactivity that remains underexplored. Future research will likely focus on uncovering and harnessing novel transformations at this difluorinated carbon center.

While reactions at the amino and hydroxyl groups are predictable, the reactivity adjacent to the CF₂ motif is more complex. A significant challenge in the functionalization of such compounds is the propensity for β-fluoride elimination. researchgate.net However, recent advances in catalysis are providing ways to circumvent this issue. Transition-metal catalysis, particularly with nickel, has shown promise in the hydroarylation of gem-difluoroalkenes, suggesting that similar strategies could be used to form new carbon-carbon bonds at the difluorinated position without losing the fluorine atoms. researchgate.net

Furthermore, the generation of radicals at or adjacent to the CF₂ group opens up new synthetic possibilities. acs.orgnih.gov Photoredox catalysis, using visible light to initiate single-electron transfer, can generate fluorinated radicals from precursors like gem-difluorinated phosphonium (B103445) salts. acs.org This approach could be adapted to derivatives of this compound to enable novel coupling reactions with a wide range of partners, including alkenes and arenes, leading to complex fluorinated molecules that are otherwise difficult to access. Investigating dehydrofluorination reactions could also yield gem-difluoroalkene intermediates, which are versatile platforms for further synthetic transformations. acs.org

Expanding its Versatility as a Chiral Building Block for Novel Architectures

The intrinsic properties of this compound—specifically its defined stereocenter and the presence of the electron-withdrawing difluoromethyl group—make it an exceptionally valuable chiral building block. Future efforts will concentrate on leveraging this unique structure to construct novel and complex molecular architectures for applications in drug discovery and agrochemicals.

The incorporation of the gem-difluoro motif is known to alter the conformational preferences, metabolic stability, and binding affinities of bioactive molecules. nih.govresearchgate.net By using this compound as a scaffold, chemists can synthesize fluorinated analogues of known drugs or natural products. This strategy allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For example, it could be used to synthesize novel nucleoside analogues, enzyme inhibitors, or G-protein coupled receptor (GPCR) ligands where the fluorinated aminobutanol (B45853) backbone imparts desirable characteristics. Its bifunctional nature (amine and alcohol) allows for orthogonal chemical modifications, enabling its incorporation into peptidomimetics, alkaloids, and other complex heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch synthesis to continuous flow chemistry and automated platforms represents a significant technological leap for the production and derivatization of this compound. Industrial-scale production could greatly benefit from flow processes to enhance yield, purity, and safety.

Automated synthesis platforms, which are now essential for producing fluorine-18 (B77423) based radiopharmaceuticals for Positron Emission Tomography (PET), provide a well-established blueprint. rsc.orgresearchgate.net These systems, often using disposable cassettes, allow for precise control over reaction parameters, safe handling of reagents, and rapid purification. rsc.orgacs.org Adapting this technology for non-radioactive synthesis would enable the rapid generation of a library of derivatives based on the this compound scaffold. Such an approach would accelerate the drug discovery process by allowing for the high-throughput screening of structure-activity relationships (SAR). The benefits include improved reproducibility, scalability, and the ability to perform reactions under conditions that are challenging in standard laboratory glassware. rsc.org

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural features of this compound position it as a compelling candidate for creating novel materials through interdisciplinary research. The fields of materials science, bioengineering, and nanotechnology are increasingly looking to precisely structured fluorinated molecules to design materials with advanced functions. researchgate.netnih.gov

The presence of hydrogen-bond donors (amine and hydroxyl) and the polar, yet lipophilic, CF₂ group can be exploited to direct the self-assembly of molecules. This could lead to the formation of new fluorinated liquid crystals, gels, or surfactants. A critical aspect of this research involves understanding the role of weak intermolecular interactions, such as C–H···F and C–F···F–C contacts, in guiding the formation of crystal lattices and supramolecular structures. rsc.org

Furthermore, this compound could serve as a chiral monomer for the synthesis of advanced fluoropolymers. Such polymers could possess unique thermal, optical, or surface properties (e.g., hydrophobicity) relevant for applications ranging from biomedical devices to advanced coatings. uca.fr The convergence of fluorine chemistry and materials science thus opens a rich field of inquiry where this specific chiral building block could play a fundamental role. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for (S)-4-Amino-1,1-difluorobutan-2-ol, and how do reaction conditions influence yield?

The synthesis of this compound (CAS: 1538626-71-9, C₄H₉NOF₂) can involve fluorination and reductive amination. Key steps include:

  • Fluorination : Use of diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into precursor alcohols under inert conditions (e.g., dichloromethane, -20°C) .
  • Reductive Amination : Conversion of ketones or aldehydes to amines using sodium cyanoborohydride (NaBH₃CN) in methanol/ammonia buffer (pH 7–8) .
  • Chiral Resolution : Enantioselective synthesis via chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (S)-configuration .
    Critical Parameters : Temperature (-20°C to 25°C), solvent polarity, and pH (6–8) significantly impact reaction efficiency and enantiomeric excess (ee).

Q. How is the stereochemical purity of this compound validated?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention times distinguish (S)- and (R)-enantiomers .
  • Optical Rotation : Measure specific rotation ([α]ᴅ²⁵) and compare to literature values (e.g., +15° to +25° for (S)-enantiomer in methanol) .
  • NMR Spectroscopy : ¹⁹F NMR detects diastereotopic fluorine atoms (δ -120 to -140 ppm), confirming spatial arrangement .

Q. What are the stability challenges for this compound under varying pH and temperature?

  • pH Sensitivity : The compound degrades in acidic conditions (pH < 4) via protonation of the amine group, leading to ring-opening or polymerization. Stable in neutral to slightly basic buffers (pH 6–9) .
  • Thermal Stability : Decomposes above 80°C; store at -20°C under nitrogen to prevent oxidation .
  • Light Sensitivity : Fluorinated alcohols are prone to photodegradation; use amber vials for storage .

Q. Which reactions are typical for modifying this compound?

  • Oxidation : Convert the hydroxyl group to a ketone using Jones reagent (CrO₃/H₂SO₄) at 0°C .
  • Nucleophilic Substitution : Replace fluorine atoms with thiols or amines under basic conditions (K₂CO₃ in DMF, 60°C) .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) chloride to protect the hydroxyl group during peptide coupling .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for industrial-scale applications?

  • Catalyst Screening : Test chiral ligands (e.g., Jacobsen’s salen complexes) for asymmetric hydrogenation of ketone precursors.
  • Flow Chemistry : Continuous reactors enhance mass transfer and reduce racemization risks .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .
    Data Table :
Methodee (%)Yield (%)Reference
Ru-BINAP Catalysis9885
Enzymatic Resolution9578

Q. What biological targets interact with this compound, and how?

  • Enzyme Inhibition : Binds to γ-aminobutyric acid (GABA) transaminase via hydrogen bonding with fluorine atoms, disrupting neurotransmitter metabolism .
  • Receptor Modulation : Acts as a partial agonist for NMDA receptors, with IC₅₀ values in the micromolar range .
  • Metabolic Pathways : Incorporates into lipid bilayers, altering membrane fluidity in bacterial models .

Q. How do computational models predict the reactivity of this compound?

  • DFT Calculations : B3LYP/6-311++G(d,p) basis sets model fluorine’s electronegativity effects on bond dissociation energies (C-F: 485 kJ/mol) .
  • Molecular Dynamics (MD) : Simulate binding to GABA receptors; fluorine atoms enhance hydrophobic interactions (ΔG = -12 kcal/mol) .
  • Retrosynthesis AI : Tools like Pistachio predict feasible routes using Reaxys biocatalysis data .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • LC-MS/MS : Detect fluorinated byproducts (e.g., 4-amino-1-fluorobutan-2-ol) with m/z 138.1 → 94.0 transitions .
  • GC Headspace : Monitor residual solvents (e.g., dichloromethane) at ppm levels using DB-624 columns .
  • Chiral CE : Separate enantiomers with β-cyclodextrin additives; migration time differences >2 min .

Q. How does this compound compare to analogs in drug discovery?

CompoundBioactivity (IC₅₀)LogPReference
(S)-4-Amino-1,1-difluoro12 µM (GABA)1.2
4-Fluoro-2,2-dimethyl45 µM2.1
2-Amino-4-trifluoro8 µM0.9
Key Insight : Fluorine position and steric bulk (e.g., dimethyl groups) modulate target affinity and solubility .

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